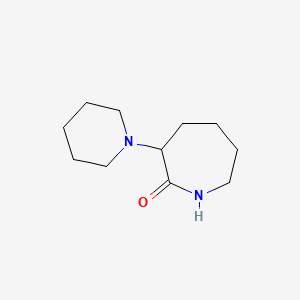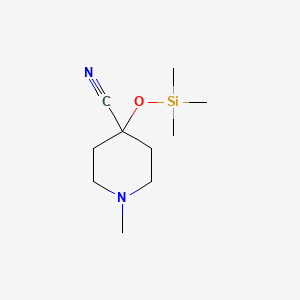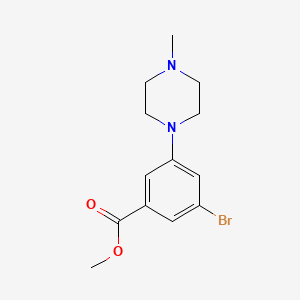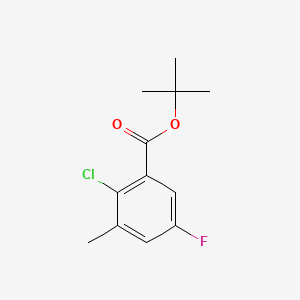
1-((Ethylsulfonyl)methyl)-4-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Ethylsulfonyl)methyl)-4-vinylbenzene is an organic compound characterized by the presence of an ethylsulfonyl group attached to a methyl group, which is further connected to a vinylbenzene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylsulfonyl)methyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzyl chloride with ethylsulfonylmethane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions: 1-((Ethylsulfonyl)methyl)-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1-((Ethylsulfonyl)methyl)-4-vinylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of 1-((Ethylsulfonyl)methyl)-4-vinylbenzene involves its interaction with various molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.
相似化合物的比较
- 1-((Methylsulfonyl)methyl)-4-vinylbenzene
- 1-((Isopropylsulfonyl)methyl)-4-vinylbenzene
- 1-((Butylsulfonyl)methyl)-4-vinylbenzene
Comparison: 1-((Ethylsulfonyl)methyl)-4-vinylbenzene is unique due to the specific length and structure of its ethylsulfonyl group, which can influence its reactivity and interactions compared to its homologs. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC 名称 |
1-ethenyl-4-(ethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-3-10-5-7-11(8-6-10)9-14(12,13)4-2/h3,5-8H,1,4,9H2,2H3 |
InChI 键 |
WUWZJPQGGJYRKF-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)



